

AZD6738: A Comprehensive Technical Review of its Molecular Targets Beyond ATR Kinase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZD6738**

Cat. No.: **B8715501**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6738, also known as ceralasertib, is a potent and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. By targeting ATR, **AZD6738** has shown significant promise as a monotherapy and in combination with DNA-damaging agents in various preclinical and clinical settings. While its primary mechanism of action is the inhibition of ATR, a thorough understanding of its broader molecular target profile is essential for predicting its full therapeutic potential and potential off-target liabilities. This technical guide provides an in-depth analysis of the molecular targets of **AZD6738** beyond its primary target, ATR kinase, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: Off-Target Profile of AZD6738

AZD6738 has demonstrated a high degree of selectivity for ATR kinase. Extensive kinase profiling has been conducted to assess its activity against a wide range of other kinases. The following table summarizes the quantitative data on the off-target interactions of **AZD6738**.

Target Kinase	Assay Type	IC50 / GI50 (μM)	Fold Selectivity vs. ATR (IC50)	Reference
ATR	Enzymatic	0.001	-	[1]
mTOR	Cellular (p70S6K inhibition)	5.7	5700	[2]
DNA-PK	Cellular	>5	>5000	[2]
ATM	Cellular	>5	>5000	[2]
PI3K α	Cellular	>30	>30000	[2]
AKT	Cellular	>5	>5000	[2]

A broad in vitro kinase screen of 442 kinases showed no kinase with >50% inhibition at a 1μM concentration of **AZD6738**.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **AZD6738**'s target profile.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of **AZD6738** against a target kinase.

Materials:

- Recombinant human ATR kinase
- Biotinylated peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif)
- **AZD6738** (serial dilutions)
- ATP (radiolabeled [γ -³²P]ATP or cold ATP for non-radiometric assays)

- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- Streptavidin-coated plates
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Scintillation fluid (for radiometric assays) or appropriate detection reagents for non-radiometric assays
- Plate reader (scintillation counter or luminescence/fluorescence reader)

Procedure:

- Prepare serial dilutions of **AZD6738** in DMSO and then dilute further in kinase reaction buffer.
- In a 96-well plate, add the kinase reaction buffer, recombinant ATR kinase, and the biotinylated peptide substrate.
- Add the serially diluted **AZD6738** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- For radiometric assays, add scintillation fluid and measure the radioactivity using a scintillation counter. For non-radiometric assays, add the appropriate detection reagents and measure the signal (e.g., luminescence or fluorescence).

- Calculate the percentage of kinase inhibition for each **AZD6738** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular CHK1 Phosphorylation Assay (Western Blot)

This protocol describes a cell-based assay to assess the inhibitory effect of **AZD6738** on the phosphorylation of CHK1, a direct downstream target of ATR.

Materials:

- Human cancer cell line (e.g., HCT116, U2OS)
- Cell culture medium and supplements
- **AZD6738** (various concentrations)
- DNA damaging agent (e.g., hydroxyurea or UV radiation)
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2341 or Abcam, ab58567)
 - Mouse or rabbit anti-total CHK1 (e.g., Cell Signaling Technology, #2345)

- Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

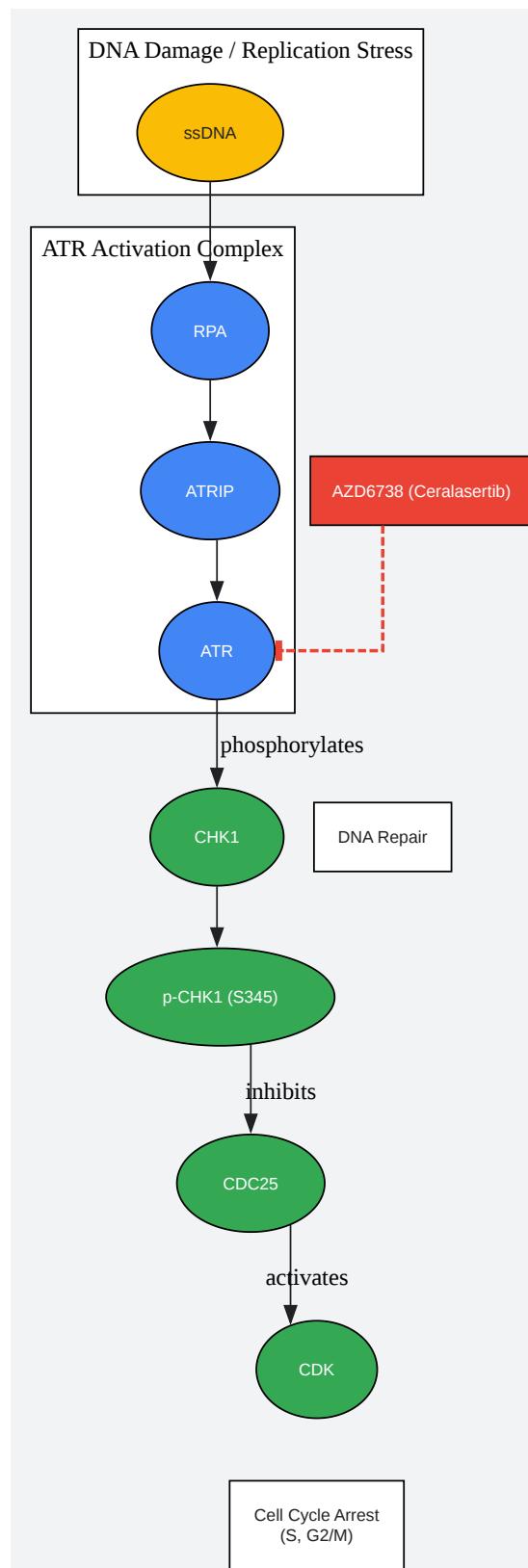
- Seed cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **AZD6738** for 1-2 hours.
- Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 J/m² UV radiation followed by a 1-hour recovery).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and a chemiluminescence imaging system.
- Strip the membrane and re-probe for total CHK1 and β -actin as loading controls.

Immunofluorescence Assay for γ H2AX Foci Formation

This protocol details the immunofluorescent staining of γ H2AX, a marker of DNA double-strand breaks, which can be an indirect consequence of ATR inhibition.

Materials:

- Human cancer cell line (e.g., HeLa, A549)
- Glass coverslips
- Cell culture medium and supplements
- **AZD6738**
- Fixation solution (4% paraformaldehyde in PBS)
- Permeabilization solution (0.25% Triton X-100 in PBS)
- Blocking solution (5% BSA in PBS)
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γ H2AX) (e.g., Millipore, clone JBW301)
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium


Procedure:

- Seed cells on glass coverslips in a 24-well plate and allow them to attach.
- Treat the cells with the desired concentration of **AZD6738** for a specified time (e.g., 24 hours).
- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

- Wash with PBS and block with 5% BSA for 1 hour.
- Incubate with the primary anti- γ H2AX antibody (e.g., 1:800 dilution in blocking buffer) for 1-2 hours at room temperature.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize and quantify the γ H2AX foci using a fluorescence microscope and image analysis software.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of **AZD6738** and its off-target interaction with the mTOR pathway.

[Click to download full resolution via product page](#)

Caption: **AZD6738** inhibits the ATR signaling pathway.

Caption: Off-target inhibition of the mTOR pathway by **AZD6738**.

Conclusion

AZD6738 is a highly selective inhibitor of ATR kinase, with minimal off-target activity at clinically relevant concentrations. The most notable off-target interaction is with mTOR, albeit with a significantly lower potency. This high selectivity underscores the targeted nature of **AZD6738**'s mechanism of action, which is primarily driven by the inhibition of the ATR-CHK1 signaling axis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the on- and off-target effects of **AZD6738** and other ATR inhibitors. The signaling pathway diagrams provide a visual representation of the key molecular interactions, aiding in the conceptual understanding of **AZD6738**'s function. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting the DNA damage response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD6738 [openinnovationastrazeneca.com]
- 2. citeab.com [citeab.com]
- To cite this document: BenchChem. [AZD6738: A Comprehensive Technical Review of its Molecular Targets Beyond ATR Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8715501#the-molecular-targets-of-azd6738-beyond-atr-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com